REACTION_CXSMILES
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[CH2:1]([NH:8][C:9]1[C:10]([NH2:15])=[CH:11][CH:12]=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:16][CH2:17][C:18](O)=O>>[CH2:1]([N:8]1[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[N:15]=[C:18]1[CH2:17][Cl:16])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
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Name
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|
Quantity
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2.93 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)NC=1C(=CC=CC1)N
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Name
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|
Quantity
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2.1 g
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Type
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reactant
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Smiles
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ClCC(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The crude residue was purified over silicagel chromatography (prepacked 70 g silicagel column, Cyclohexane/AcOEt: from 80/20 to 70/30 as eluent)
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Name
|
|
Type
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product
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Smiles
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C(C1=CC=CC=C1)N1C(=NC2=C1C=CC=C2)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.34 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61.7% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |